2-Bromo-3-buten-1-OL
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Overview
Description
2-Bromo-3-buten-1-OL is an organic compound with the molecular formula C4H7BrO. It is a primary alcohol and belongs to the class of vinyl bromides, where a bromine atom is bonded to an sp2-hybridized carbon atom. This compound is known for its clear brown liquid form, which darkens upon exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-buten-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-2-butene with water, which yields a mixture of 2-buten-1-ol, 3-buten-2-ol, and some 1,3-butadiene . Another method includes the acetylation of 3-bromo-3-buten-1-OL with acetic acid catalyzed by ytterbium(III) tosylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-buten-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-buten-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines (NH2R).
Major Products
The major products formed from these reactions include:
Oxidation: 3-bromo-2-butenal, 3-bromo-2-butenoic acid.
Reduction: 3-buten-1-ol.
Substitution: Various substituted alcohols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-buten-1-OL has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-3-buten-1-OL involves its interaction with molecular targets and pathways. One known target is the methane monooxygenase component A alpha chain in Methylococcus capsulatus, where it exerts its effects through specific binding and catalytic processes . The compound’s reactivity is primarily due to the presence of the bromine atom and the vinyl group, which facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-buten-1-OL: A similar compound with a slightly different structure and reactivity.
3-Buten-1-ol: Another related compound used in similar synthetic applications.
Uniqueness
2-Bromo-3-buten-1-OL is unique due to its specific reactivity and the presence of both a bromine atom and a vinyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
64623-50-3 |
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Molecular Formula |
C4H7BrO |
Molecular Weight |
151.00 g/mol |
IUPAC Name |
2-bromobut-3-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c1-2-4(5)3-6/h2,4,6H,1,3H2 |
InChI Key |
OFBZLJLUBJMYIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)Br |
Origin of Product |
United States |
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